molecular formula C9H10O2 B052182 2-Ethoxybenzaldehyde CAS No. 613-69-4

2-Ethoxybenzaldehyde

Cat. No.: B052182
CAS No.: 613-69-4
M. Wt: 150.17 g/mol
InChI Key: DUVJMSPTZMCSTQ-UHFFFAOYSA-N
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Description

2-Ethoxybenzaldehyde, also known as ortho-Ethoxybenzaldehyde, is an organic compound with the molecular formula C9H10O2. It is a derivative of benzaldehyde where an ethoxy group is substituted at the ortho position of the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances .

Mechanism of Action

Mode of Action

It has been used in the study of 1,3-dipolar cycloaddition reactions . This suggests that it may interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Pharmacokinetics

Its physical properties such as boiling point (136-138 °c/24 mmhg) and density (1074 g/mL at 25 °C) have been reported . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Given its use in 1,3-dipolar cycloaddition reactions , it may be involved in the formation of new covalent bonds, potentially leading to changes in molecular structure and function.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Ethoxybenzaldehyde. For instance, its storage under inert gas (nitrogen or Argon) at 2-8°C is recommended to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethoxybenzaldehyde involves the reaction of salicylaldehyde with an amine in a solvent such as ethanol or methylbenzene, followed by the addition of bromoethane and an acid-acceptor like potassium carbonate or sodium tert-butoxide. The reaction is typically carried out at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized to minimize side reactions and maximize yield. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethoxybenzoic acid.

    Reduction: Reduction can yield 2-ethoxybenzyl alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxybenzaldehyde: Ethoxy group is at the para position instead of the ortho position.

    2-Ethylbenzaldehyde: Ethyl group instead of an ethoxy group.

Uniqueness

2-Ethoxybenzaldehyde is unique due to the presence of the ethoxy group at the ortho position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVJMSPTZMCSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060624
Record name Benzaldehyde, 2-ethoxy-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-69-4
Record name 2-Ethoxybenzaldehyde
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Record name 2-Ethoxybenzaldehyde
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Record name 2-ETHOXYBENZALDEHYDE
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Record name Benzaldehyde, 2-ethoxy-
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Record name Benzaldehyde, 2-ethoxy-
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Record name 2-ethoxybenzaldehyde
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Record name 2-Ethoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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